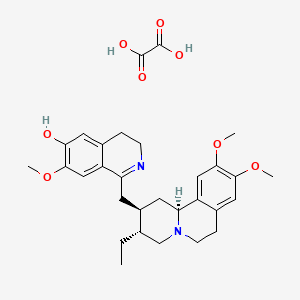

Psychotrine dihydrogen oxalate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

30959-09-2 |

|---|---|

Molecular Formula |

C30H38N2O8 |

Molecular Weight |

554.6 g/mol |

IUPAC Name |

1-[[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydroisoquinolin-6-ol;oxalic acid |

InChI |

InChI=1S/C28H36N2O4.C2H2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;3-1(4)2(5)6/h12-15,17,20,24,31H,5-11,16H2,1-4H3;(H,3,4)(H,5,6)/t17-,20-,24-;/m0./s1 |

InChI Key |

LDPBSCQIEPAWML-TWAIVCOHSA-N |

SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC.C(=O)(C(=O)O)O |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC.C(=O)(C(=O)O)O |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC.C(=O)(C(=O)O)O |

Synonyms |

psychotrine dihydrogen oxalate |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Psychotrine and Its Analogues

Total Synthesis Approaches for Tetrahydroisoquinoline Scaffolds

The tetrahydroisoquinoline scaffold is a fundamental structural motif present in a wide array of natural products, including the ipecac alkaloids. Its synthesis is a critical step in the total synthesis of psychotrine (B1678309) and its analogues. A common and effective method for constructing this scaffold is the Bischler-Napieralski reaction. This reaction involves the cyclization of a β-arylethylamide, typically using a dehydrating agent like phosphorus oxychloride, to form a dihydroisoquinoline. Subsequent reduction of the resulting imine functionality yields the desired tetrahydroisoquinoline ring system. clockss.org

Another powerful strategy for the synthesis of tetrahydroisoquinoline scaffolds is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The Pictet-Spengler reaction is particularly useful for the synthesis of tetrahydroisoquinolines with specific stereochemistry, as the stereocenters can be controlled by the choice of starting materials and reaction conditions.

Synthetic Routes to Psychotrine and Related Ipecac Alkaloids

The total synthesis of psychotrine and other ipecac alkaloids, such as emetine (B1671215) and cephaeline (B23452), has been a significant focus of synthetic organic chemistry. These complex molecules, characterized by their monoterpenoid isoquinoline (B145761) structure, present considerable synthetic challenges due to the presence of multiple stereocenters. slideplayer.comstudylib.net

One notable approach involves the use of chiral building blocks derived from natural sources. For instance, the cinchona alkaloids have been utilized to provide key stereochemical elements for the synthesis of ipecac alkaloids. clockss.org A key transformation in many synthetic routes is the coupling of a tetrahydroisoquinoline moiety with a second fragment, often derived from a chiral pool starting material.

The biosynthesis of ipecac alkaloids begins with the reaction between dopamine (B1211576) and a second molecule that can be traced back to geranyl diphosphate. researchgate.net This initial reaction forms the foundation of the isoquinoline structure.

Preparation and Characterization of O-methylpsychotrine and Other Derivatives

O-methylpsychotrine is a naturally occurring derivative of psychotrine and has also been a target for chemical synthesis and derivatization. researchgate.net It can be prepared through the methylation of the phenolic hydroxyl group of psychotrine. The characterization of O-methylpsychotrine and other derivatives is typically accomplished using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the structure of these derivatives, while mass spectrometry helps to determine their molecular weight and fragmentation patterns. researchgate.netresearchgate.net

Studies have been conducted on the derivatization of various alkaloids, including those related to psychotrine, with reagents like dansyl chloride. This allows for the development of sensitive liquid chromatographic methods for their detection and quantification in complex mixtures. researchgate.net The resulting dansylated compounds often exhibit fluorescence, which enhances their detection limits. researchgate.net

Stereoselective Synthesis Methodologies for Chiral Centers in Analogues

The control of stereochemistry is paramount in the synthesis of psychotrine analogues, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. mdpi.comnumberanalytics.comijfans.org Several strategies are employed to achieve stereoselective synthesis.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, often derived from natural sources like amino acids or sugars, to introduce the desired chirality into the target molecule. ethz.ch For example, (+)-cincholoipon ethyl ester, derived from cinchona alkaloids, has been used as a chiral starting material in the synthesis of ipecac alkaloids. clockss.org

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comtsijournals.com After the desired stereocenter has been created, the auxiliary is removed. This method allows for high levels of stereocontrol in reactions such as alkylations. tsijournals.com

Asymmetric Catalysis: This powerful technique employs a chiral catalyst to favor the formation of one enantiomer over the other. ijfans.orgethz.ch Asymmetric hydrogenation and asymmetric allylation are examples of reactions that can be rendered highly enantioselective through the use of chiral catalysts. acs.org

The establishment of the absolute stereochemistry of synthetic intermediates and final products is often confirmed by chemical correlation with compounds of known configuration or by X-ray crystallography. clockss.org

Molecular Mechanisms of Biological Activity of Psychotrine Dihydrogen Oxalate in Pre Clinical Research

Anti-malarial Activity Studies

The class of isoquinoline (B145761) alkaloids has been explored for anti-malarial properties. researchgate.net However, based on the available pre-clinical research, there are no specific studies detailing the anti-malarial activity of psychotrine (B1678309) dihydrogen oxalate (B1200264) against Plasmodium falciparum or characterizing its molecular mechanism in this context.

Table 2: Selectivity Profile of Psychotrine Alkaloids

| Enzyme | Level of Inhibition | Implication | Citation |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | Potent | Primary target of the compound. | nih.govresearchgate.netresearchgate.net |

| Avian Myeloblastosis Virus RT | Significantly less effect | Selective for HIV-1 RT over other retroviral RTs. | nih.govresearchgate.net |

| Mammalian DNA Polymerases | Significantly less effect | Low potential for host DNA replication interference. | nih.govresearchgate.net |

| Bacterial DNA/RNA Polymerases | Significantly less effect | Specific to the viral polymerase. | nih.govresearchgate.net |

Inhibition of Plasmodium falciparum Strains (In vitro)

Psychotrine has demonstrated notable activity against the malaria parasite Plasmodium falciparum in preclinical, in vitro studies. Research has shown that the alkaloid is effective against both chloroquine-sensitive and chloroquine-resistant strains of the parasite, which is a critical attribute for potential antimalarial compounds given the global challenge of drug resistance.

In a comparative study, psychotrine exhibited potent inhibitory action. The half-maximal inhibitory concentration (IC₅₀) was determined to be 0.14 µg/mL for the sensitive strains and 0.39 µg/mL for the resistant strains of P. falciparum. huji.ac.il This indicates that while there is a decrease in potency against the resistant strain, the compound maintains a significant level of activity. These findings highlight psychotrine's potential as a scaffold for the development of new antimalarial agents that can overcome existing resistance mechanisms.

Table 1: In vitro Antiplasmodial Activity of Psychotrine

| Plasmodium falciparum Strain | IC₅₀ (µg/mL) |

| Chloroquine-Sensitive | 0.14 huji.ac.il |

| Chloroquine-Resistant | 0.39 huji.ac.il |

Mechanistic Aspects of Antimalarial Action

The precise molecular mechanism underlying the antimalarial activity of psychotrine is not yet fully elucidated. However, structure-activity relationship studies, when compared to related ipecac alkaloids like tubulosine (B1194177), offer some insights. For instance, the indol moiety present in tubulosine is suggested to enhance its affinity for protozoan receptors, a feature that differs in the structure of psychotrine. researchgate.net

Cytotoxic Activity against Cell Lines (Pre-clinical, Non-human)

Specific data on the cytotoxic effects of psychotrine dihydrogen oxalate against non-human cell lines are limited in publicly available research. However, studies on related natural product compounds provide context for the potential activity of this class of molecules. For example, certain peptides derived from marine cyanobacteria have been evaluated against mammalian Vero cells (from African green monkey kidney), showing mild cytotoxicity with IC₅₀ values in the micromolar range. huji.ac.il Similarly, extracts from Psychotria species have been assessed in assays using the 3T3-L1 mouse fibroblast cell line, although specific data for psychotrine were not detailed. researchgate.net The evaluation of cytotoxicity in non-human cell lines is a standard preclinical step to establish a compound's selectivity index—the ratio of its toxicity to non-target cells versus its desired therapeutic activity.

Selective Inhibition of Cellular Processes in Cancer Cell Lines (In vitro)

Psychotrine exhibits a distinct mechanism of action that differentiates it from other closely related ipecac alkaloids. A key finding is that, unlike emetine (B1671215), psychotrine does not inhibit in vitro protein synthesis. uel.ac.uk This selectivity suggests that its cytotoxic effects are not mediated by a general shutdown of ribosomal activity but through more specific pathways.

Computational studies have provided hypotheses regarding these selective processes. One in-silico analysis identified psychotrine as a potential inhibitor of Survivin, a member of the inhibitor of apoptosis protein (IAP) family that is often overexpressed in tumors. researchgate.net By inhibiting Survivin, psychotrine could selectively trigger apoptosis in cancer cells, where this pathway is frequently dysregulated. researchgate.net This mode of action, focused on inducing programmed cell death rather than broad metabolic inhibition, represents a targeted approach to cytotoxicity. researchgate.netresearchgate.net

Molecular and Cellular Targets of Cytotoxicity

Pre-clinical research, primarily through computational modeling, has pointed to specific molecular targets that may mediate the cytotoxic activity of psychotrine. The induction of apoptosis appears to be a central mechanism.

In-silico screening studies have identified two potential molecular targets within the apoptotic pathway:

Survivin: As an inhibitor of apoptosis protein, Survivin plays a critical role in allowing cancer cells to evade programmed cell death. An in-silico docking study showed that psychotrine has a high binding affinity for Survivin, suggesting it may act as an inhibitor. researchgate.net

B-cell lymphoma 2 (BCL-2): This protein is a key regulator that prevents apoptosis. An independent computational analysis suggested that psychotrine could function as a BCL-2 inhibitor. nih.gov

Inhibition of either of these anti-apoptotic proteins would lower the threshold for triggering programmed cell death, providing a plausible mechanism for psychotrine's cytotoxicity against cancer cells. These computational findings position BCL-2 family proteins and Survivin as high-priority targets for further experimental validation.

Table 2: Potential Molecular Targets of Psychotrine's Cytotoxic Activity (from in-silico studies)

| Potential Target | Protein Family | Implied Cellular Process |

| Survivin | Inhibitor of Apoptosis Protein (IAP) | Apoptosis Induction researchgate.net |

| BCL-2 | B-cell lymphoma 2 | Apoptosis Induction nih.gov |

Immunomodulatory and Anti-inflammatory Activity at the Molecular Level (In vitro)

While direct experimental studies on the immunomodulatory activity of this compound are not extensively reported, the mechanisms of related isoquinoline alkaloids have been well-characterized, providing a strong basis for its putative effects. Alkaloids in this class are known to possess significant anti-inflammatory and immunomodulatory properties. researchgate.netnih.gov

The primary molecular mechanism underlying the anti-inflammatory effects of related compounds, such as emetine and other phenanthroindolizidine alkaloids, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . acs.orgresearchgate.net NF-κB is a master regulator of the inflammatory response. Its inhibition leads to the downstream suppression of multiple pro-inflammatory mediators. In vitro studies on related alkaloids using cell lines like the murine macrophage RAW 264.7 have demonstrated:

A marked reduction in the production of nitric oxide (NO) . researchgate.netresearchgate.net

Suppression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1β (IL-1β) , and Interleukin-6 (IL-6) . acs.org

This inhibition of the NF-κB pathway and subsequent reduction in key inflammatory molecules is the central molecular mechanism for the anti-inflammatory activity observed in this class of compounds. nih.govacs.org

Structure Activity Relationship Sar Studies of Psychotrine and Its Analogues

Identification of Essential Pharmacophores for Biological Activities

A pharmacophore is an abstract representation of the molecular features necessary for a drug to be recognized by a biological target and to trigger or block its response. researchgate.netwikipedia.org For psychotrine (B1678309) and its analogues, several key pharmacophoric features have been identified as crucial for their biological activities, particularly as inhibitors of HIV-1 reverse transcriptase (RT).

Molecular modeling studies have revealed that the nonplanar conformation of psychotrine is a significant factor in its biological activity. vulcanchem.com The spatial arrangement of atoms within a molecule, its stereochemistry, plays a pivotal role in how it interacts with biological targets. patsnap.com The specific three-dimensional structure of psychotrine allows for distinct interactions with its target enzymes that differ from those of more planar alkaloids like tubulosine (B1194177). vulcanchem.com

Key pharmacophoric elements of psychotrine include:

The Isoquinoline (B145761) and Benzo[a]quinolizine Ring System: This core scaffold provides the fundamental structure for interaction with the biological target.

Methoxy (B1213986) Groups: The presence and position of methoxy groups on the aromatic rings are important for activity. The 7',10,11-trimethoxy configuration, in particular, appears to enhance inhibitory activity against HIV-1 RT by facilitating hydrophobic interactions within the enzyme's allosteric pocket. vulcanchem.com

Phenolic Hydroxyl Group: This group can participate in hydrogen bonding, a key interaction for molecular recognition by biological targets. ijplantenviro.comsemanticscholar.org

Imine Functionality: The imine group at positions 1' and 2' is a critical structural requirement for HIV-1 RT inhibitory activity. researchgate.netnih.gov

Influence of Imine Functionality on HIV-1 RT Inhibitory Activity

The imine functionality (C=N bond) within the tetrahydroisoquinoline moiety of psychotrine is a paramount structural feature for its activity as an HIV-1 reverse transcriptase inhibitor. researchgate.netnih.gov Studies comparing psychotrine and its analogues have demonstrated that the presence of this imine at positions 1' and 2' is an absolute requirement for the inhibition of HIV-1 RT. researchgate.netnih.gov

Alkaloids from the ipecac family that lack this imine feature, such as emetine (B1671215), show no inhibitory activity against HIV-1 RT. researchgate.netnih.gov Emetine, while a potent inhibitor of protein synthesis, does not affect HIV-1 RT, highlighting the specificity conferred by the imine group in psychotrine. researchgate.netmdpi.com This stark difference in activity underscores the imine's role as a key pharmacophoric element for this specific antiviral action.

The inhibitory activity of psychotrine and its O-methylated derivative against HIV-1 and HIV-2 RT has been documented, with psychotrine dihydrogen oxalate (B1200264) showing an IC₅₀ value of 18.3 µg/ml against HIV-1 RT. thieme-connect.com It is noteworthy that these compounds were found to be more active against HIV-2-RT. thieme-connect.com

| Compound | Key Structural Feature | HIV-1 RT Inhibition |

|---|---|---|

| Psychotrine | Contains Imine Functionality | Active |

| O-methylpsychotrine | Contains Imine Functionality | Active |

| Emetine | Lacks Imine Functionality | Inactive researchgate.netnih.gov |

| Cephaeline (B23452) | Lacks Imine Functionality | Inactive |

Impact of Phenolic Hydroxyl Groups on Biological Efficacy

The antioxidant activity of phenolic compounds is often related to the number and position of the hydroxyl groups on the aromatic ring. semanticscholar.org While the primary mechanism of psychotrine's anti-HIV activity is the inhibition of reverse transcriptase, the presence of the phenolic hydroxyl group may influence its pharmacokinetic properties and potential for other biological interactions. The ability of phenolic structures to interact with proteins through both hydrophobic and hydrogen-bonding interactions can impact their efficacy. semanticscholar.org Studies on other natural compounds have shown that modifying or masking phenolic hydroxyl groups can significantly alter biological activity, indicating their importance in the structure-activity relationship. frontiersin.org

Effects of Stereochemistry on Biological Function and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's biological activity. patsnap.comfiveable.me Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral. patsnap.com

Psychotrine has three absolute stereocenters, which results in a distinct, nonplanar three-dimensional shape. vulcanchem.com This specific conformation is crucial for its selective interaction with the allosteric site of HIV-1 RT. vulcanchem.com The defined stereochemistry of psychotrine is what allows it to fit precisely into the binding pocket of the enzyme, leading to its inhibitory effect.

Advanced Analytical and Spectroscopic Methodologies for Research on Psychotrine Dihydrogen Oxalate

Chromatographic Separation and Purification Techniques (e.g., HPLC, GC-MS)

The isolation and purification of psychotrine (B1678309) from its natural sources, such as plants of the Rubiaceae family, is a critical first step for any detailed chemical analysis. vulcanchem.com This process typically involves initial solvent extraction followed by various chromatographic methods to separate psychotrine from other closely related ipecac alkaloids like emetine (B1671215) and cephaeline (B23452). vulcanchem.comthieme-connect.comdokumen.pub

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and quantitative analysis of psychotrine. vulcanchem.comresearchgate.net Its high resolution and sensitivity allow for the effective separation of complex alkaloid mixtures. extrasynthese.com HPLC methods, often coupled with mass spectrometry (HPLC-MS), provide not only separation but also molecular weight information for each component, which is invaluable for identifying known and unknown compounds in a mixture. researchgate.netcuni.cz The use of different stationary and mobile phases can be optimized to achieve baseline separation of psychotrine from its isomers and related alkaloids.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for the analysis of volatile derivatives of psychotrine. While the direct analysis of the non-volatile psychotrine salt might be challenging, derivatization can make it amenable to GC-MS analysis. nih.gov This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing detailed information about the molecular structure through fragmentation patterns. nih.govlibretexts.org

Other chromatographic techniques, such as column chromatography and thin-layer chromatography (TLC), are also employed, especially in the initial stages of purification. researchgate.netslideshare.net Gradient pH techniques can also be utilized to exploit the differences in the basicity of various alkaloids for their separation. slideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D, 2D NMR, Microcryoprobe NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules like psychotrine. vulcanchem.comdokumen.pub It provides detailed information about the carbon-hydrogen framework of the molecule.

1D NMR (¹H and ¹³C):

¹H NMR provides information about the number, environment, and connectivity of protons in the molecule. researchgate.netmpd3.com

¹³C NMR reveals the number and types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary C). researchgate.netmpd3.comdrugfuture.com The proton-decoupled ¹³C NMR spectrum of psychotrine shows distinct signals for each carbon atom, which is essential for building the molecular skeleton. nih.govbhu.ac.in For instance, research on O-methylpsychotrine, a closely related derivative, has utilized ¹³C NMR to identify key structural features, such as the quaternary carbon signal around δ 178.41, indicating a C=N bond. researchgate.net

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete structure by establishing correlations between different nuclei. researchgate.netmpd3.com

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to piece together adjacent proton networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

The use of these techniques in concert allows for the unambiguous assignment of all proton and carbon signals in the molecule. mpd3.commdpi.com

Microcryoprobe NMR: For samples available in very small quantities, microcryoprobe NMR technology offers significantly enhanced sensitivity, allowing for the acquisition of high-quality NMR data on microgram amounts of material. This is particularly valuable in natural product research where the isolation of pure compounds can be challenging and yields may be low.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of psychotrine and its derivatives. dokumen.pub

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. researchgate.net The molecular formula for psychotrine is C₂₈H₃₆N₂O₄, with a molecular weight of 464.6 g/mol . vulcanchem.comnih.gov The dihydrogen oxalate (B1200264) salt (C₃₀H₃₈N₂O₈) has a molecular weight of approximately 554.63 g/mol . vulcanchem.com

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a series of daughter ions. nih.gov The resulting fragmentation pattern is like a fingerprint for the molecule and provides valuable structural information. dokumen.pubdrugfuture.com For isoquinoline (B145761) alkaloids like psychotrine, fragmentation often occurs at specific bonds, revealing the different structural components of the molecule. This technique is instrumental in distinguishing between isomers and identifying specific substructures within the alkaloid.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. dokumen.pubresearchgate.net

In psychotrine, IR spectroscopy can confirm the presence of key functional groups:

O-H stretching: Indicative of the phenolic hydroxyl group.

C-H stretching: Corresponding to the aliphatic and aromatic C-H bonds.

C=C stretching: From the aromatic rings.

C-O stretching: From the methoxy (B1213986) groups. researchgate.net

C=N stretching: A characteristic feature of the dihydroisoquinoline part of the molecule. researchgate.net

For psychotrine dihydrogen oxalate, additional absorption bands corresponding to the oxalate counter-ion would be observed, specifically the characteristic stretches of the carboxylate groups. walisongo.ac.idnih.gov The IR spectra of psychotrine and its salts have been shown to be superimposable with those of authenticated reference samples, confirming their identity. researchgate.net

Circular Dichroism (CD) for Stereochemical Assignment and Chiroptical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules like psychotrine. scribd.com Psychotrine has several stereocenters, and its specific three-dimensional conformation is critical to its biological activity. vulcanchem.com

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the molecule's spatial arrangement. By comparing the experimental CD spectrum with that of related compounds of known stereochemistry or with spectra predicted by computational methods, the absolute configuration of the stereocenters in psychotrine can be determined. researchgate.net This chiroptical analysis is essential for understanding the structure-activity relationships of the alkaloid. scribd.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a classical analytical technique that provides the percentage composition of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. dokumen.pubmedkoo.com This data is used to calculate the empirical formula of the molecule. For psychotrine (C₂₈H₃₆N₂O₄), the theoretical elemental composition is approximately C 72.38%, H 7.81%, N 6.03%, and O 13.77%. drugfuture.commedkoo.com

The empirical formula, in conjunction with the highly accurate molecular weight determined by HRMS, allows for the confident determination of the molecular formula. This is a fundamental piece of data in the characterization of a new or isolated compound. chemistry-chemists.com

Advanced Techniques for Microscale Structure Elucidation

Modern advancements in analytical chemistry allow for the complete structural elucidation of natural products even when they are isolated in very small quantities. The combination of hyphenated techniques is particularly powerful.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique directly couples the separation power of HPLC with the structural elucidation capabilities of NMR. It allows for the acquisition of NMR data on individual components of a mixture as they elute from the chromatography column, which can be invaluable for analyzing complex extracts without the need for complete purification of each component. chemistry-chemists.com

LC-MS-NMR: The integration of MS into an LC-NMR system provides a third dimension of data (mass) alongside chromatographic separation and NMR structural information. This powerful combination allows for the rapid dereplication (identification of known compounds) and structural elucidation of novel compounds in complex mixtures. chemistry-chemists.com

These advanced, integrated approaches are at the forefront of natural product chemistry, enabling researchers to efficiently analyze and characterize compounds like this compound from intricate biological matrices.

Data Tables

Table 1: Physicochemical Properties of Psychotrine and its Dihydrogen Oxalate Salt

| Property | Psychotrine | This compound |

| Molecular Formula | C₂₈H₃₆N₂O₄ vulcanchem.comnih.govdrugfuture.com | C₃₀H₃₈N₂O₈ vulcanchem.com |

| Molecular Weight | 464.6 g/mol vulcanchem.comnih.govdrugfuture.com | 554.63 g/mol |

| Appearance | Yellow prisms drugfuture.com | Data not available |

| Melting Point | 122-128°C vulcanchem.comdrugfuture.com | Data not available |

| Optical Activity [α]D | +69.3° (in alcohol) drugfuture.com | Data not available |

Table 2: Key Spectroscopic Data for Psychotrine and Related Compounds

| Technique | Observation | Reference |

| ¹³C NMR | Quaternary carbon signal at δ 178.41 in O-methylpsychotrine, indicating a C=N bond. | researchgate.net |

| IR (KBr) | Bands at 2920, 1640, 1610, 1560, 1520 cm⁻¹ for O-methylpsychotrine HCl. | researchgate.net |

| UV-Vis (0.1N HCl) | λmax at 240, 288, 306, 356 nm. drugfuture.com | drugfuture.com |

| Mass Spectrometry | Molecular ion peak consistent with the calculated molecular weight. | researchgate.netdrugfuture.com |

Q & A

Q. What are the standard protocols for synthesizing psychotrine dihydrogen oxalate in laboratory settings?

Synthesis typically involves acid-base reactions where psychotrine (a hypothetical alkaloid) is reacted with oxalic acid under controlled pH and temperature. Key steps include:

- Precipitation : Adjusting pH to ensure complete protonation of oxalate ions (e.g., using HOOC-COOH → HOOC-COO⁻ → C₂O₄²⁻ transitions ).

- Purification : Recrystallization from aqueous ethanol to remove unreacted precursors.

- Characterization : Employing FTIR for oxalate group identification (C-O stretching ~1700 cm⁻¹) and elemental analysis for stoichiometric validation .

Q. How can researchers quantify this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is a reliable method:

- Column selection : Use a C18 column for polar compounds, similar to methods for levocitirizine dihydrogen chloride .

- Mobile phase optimization : Buffer (e.g., 0.01 N KH₂PO₄ at pH 4.2) and acetonitrile gradients improve resolution .

- Validation : Include recovery studies (target: 98–102%) and cross-validate with mass spectrometry for trace-level detection .

Q. What are the known biological interactions of oxalate derivatives like this compound?

Oxalate ions (C₂O₄²⁻) bind calcium, forming insoluble crystals linked to renal toxicity and arterial plaque calcification . For this compound:

- In vitro assays : Test calcium oxalate crystallization inhibition using polarized light microscopy.

- Cell viability studies : Use renal (e.g., HEK-293) or vascular endothelial cells to assess cytotoxicity at physiological concentrations .

Advanced Research Questions

Q. How can contradictory data on oxalate toxicity in different biological systems be resolved?

Discrepancies (e.g., oxalate’s role in kidney stones vs. arterial plaque ) require:

- Dose-response studies : Compare thresholds for crystallization in renal tubules vs. vascular tissues.

- Species-specific models : Use Drosophila (fruit fly) for genetic screens or murine models for systemic effects .

- Advanced imaging : Micro-CT or Raman spectroscopy to map oxalate deposition in tissues .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics?

Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time):

- Population : Rodent models with induced hyperoxaluria.

- Intervention : Oral/intravenous administration of this compound.

- Comparison : Control groups receiving sodium oxalate.

- Outcome : Plasma half-life, renal clearance, and tissue biodistribution (e.g., via isotopic labeling).

- Time : Acute (24-hour) vs. chronic (4-week) exposure .

Q. How can synthesis parameters be optimized to control this compound’s crystallinity and stability?

Use a factorial design to test variables:

- Temperature : Higher temperatures (e.g., 60°C) may favor larger crystals but risk decomposition .

- pH : Maintain <3 to prevent oxalate dissociation (pKa₁ = 1.25, pKa₂ = 4.14 ).

- Antisolvent addition rate : Slow ethanol addition reduces amorphous content . Validate outcomes with X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .

Q. What methodologies address challenges in detecting trace oxalate deposits in biological samples?

- Sample preservation : Analyze tissues within 2 hours post-excision to prevent oxalate degradation .

- Microanalytical techniques : Synchrotron-based X-ray fluorescence (SXRF) for elemental mapping .

- Chemical speciation : Use ammonium oxalate extraction to distinguish ionic vs. crystalline oxalate .

Methodological Guidance

Q. How should researchers formulate hypotheses about this compound’s novel applications?

Apply the FINER criteria:

- Feasible : Ensure access to psychotrine precursors and analytical infrastructure.

- Novel : Explore understudied areas (e.g., neurotoxicology or antiviral activity).

- Ethical : Prioritize in vitro models before animal studies.

- Relevant : Align with funding priorities like metabolic disease or rare kidney disorders .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.